![molecular formula C7H6ClN3 B1347189 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-59-5](/img/structure/B1347189.png)

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Descripción general

Descripción

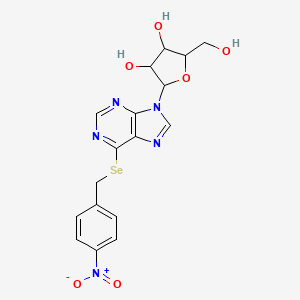

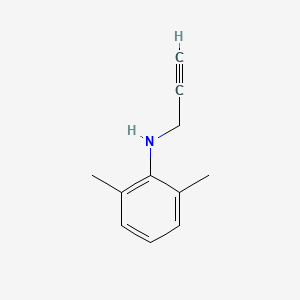

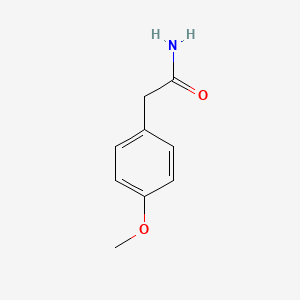

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

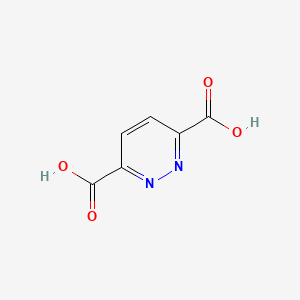

Novel Heterocyclic Systems : The synthesis of novel heterocyclic systems, including [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives, has been achieved. These compounds were synthesized starting from 2,4-dichloro-6-methylpyrimidin-5-amine, indicating the potential of chloro-methyl-triazolo-pyridine compounds as precursors in creating complex heterocyclic systems. Density Functional Theory (DFT) studies provided insights into the regioselectivity of the ring closure, demonstrating the compound's utility in theoretical chemistry and material science (Mozafari et al., 2016).

Synthesis of Substituted 1,2,4-Triazolo[1,5-a]pyrimidines : Research has developed unequivocal synthesis methods for creating substituted 1,2,4-triazolo[1,5-a]pyrimidines from 2-amino-4-chloro-6-methylpyrimidine. These methods contribute to the advancement of synthetic organic chemistry, showcasing the versatility of chloro-methyl-triazolo-pyridine derivatives as building blocks (Stanovnik et al., 1987).

Biological Activities

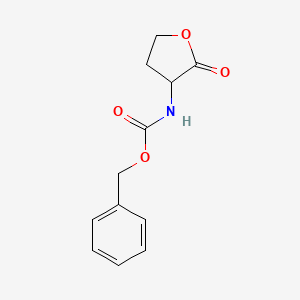

Antidiabetic Drug Synthesis : Triazolo-pyridazine-6-yl-substituted piperazines, synthesized from chloro-methyl-triazolo-pyridine derivatives, have been evaluated for their potential as antidiabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This demonstrates the compound's significance in developing new therapeutic agents (Bindu et al., 2019).

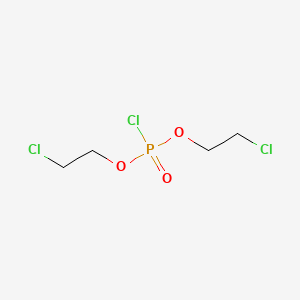

Antifungal and Insecticidal Activities : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown good antifungal and insecticidal activities. This highlights the compound's potential in agricultural applications, providing a basis for developing new pesticides and fungicides (Xu et al., 2017).

Anticonvulsant Activity : A study on the synthesis and evaluation of 5-alkoxy-[1,2,4]triazolo[4,3-a]pyridine derivatives for their anticonvulsant activity and neurotoxicity presents the compound's relevance in medicinal chemistry. This research indicates the potential for discovering new therapeutic agents for epilepsy (Guan et al., 2012).

Mecanismo De Acción

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Triazole compounds are known to bind readily in biological systems due to their structural similarities to nucleic bases .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, indicating that they may affect multiple pathways .

Result of Action

Some triazole compounds have shown antifungal and anticancer activities .

Action Environment

The biological activity of triazole compounds can be influenced by the presence of different pharmacophores in their structure .

Análisis Bioquímico

Biochemical Properties

5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit microtubulin polymerization, which is essential for cell division . This compound also interacts with cyclin-dependent kinases (CDKs), particularly CDK2, inhibiting its activity and thereby affecting cell cycle progression . Additionally, this compound exhibits binding affinity towards various receptors, enhancing its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It has demonstrated antiproliferative activity against several cancer cell lines, including HeLa, A549, MCF-7, and HCT116 . This compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in the ERK signaling pathway . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDK2, inhibiting their activity . This binding interaction prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, the compound disrupts microtubule dynamics by binding to tubulin, inhibiting its polymerization and leading to cell cycle arrest . These molecular interactions highlight the compound’s potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without noticeable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the renal route . These metabolic processes are crucial for the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s ability to accumulate in specific tissues enhances its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, the compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns are essential for the compound’s multifaceted biological activities.

Propiedades

IUPAC Name |

5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUJRLNOQMUXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50314922 | |

| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66999-59-5 | |

| Record name | 66999-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

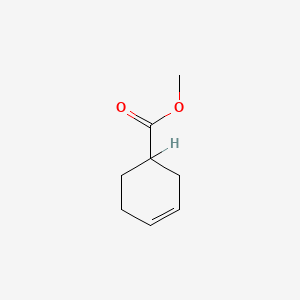

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)